

Application Notes: Pigment Yellow 65 as a Reference Material in Chemical Analysis

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Compound of Interest

Compound Name: Permanent Yellow Rn

CAS No.: 6528-34-3

Cat. No.: B1584935

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Introduction: The Role of Reference Materials in Analytical Science

In the landscape of chemical analysis, particularly within pharmaceutical and materials science, the integrity of quantitative measurements is paramount. This integrity is fundamentally reliant on the quality and characterization of reference materials. A reference material is a substance of sufficient homogeneity and stability with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process. While certified reference materials (CRMs) from national metrology institutes (e.g., NIST) represent the highest level of accuracy and traceability, the use of well-characterized in-house or secondary reference standards is a practical and necessary approach in many research and quality control settings.

Pigment Yellow 65 (PY65), a monoazo arylide pigment, is valued in industrial applications for its vibrant reddish-yellow hue, good lightfastness, and chemical stability.^[1] These properties also make it a candidate for use as a reference material in specific analytical applications, such as method development and validation for chromatically similar compounds, calibration of

spectrophotometric and chromatographic instruments, and as a quality control check for analytical systems.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the qualification and application of Pigment Yellow 65 as a working reference standard in a chemical analysis laboratory. The protocols herein are designed to establish the identity, purity, and potency of a candidate batch of Pigment Yellow 65, thereby ensuring its fitness for purpose as a reliable analytical standard.

Physicochemical Properties of Pigment Yellow 65

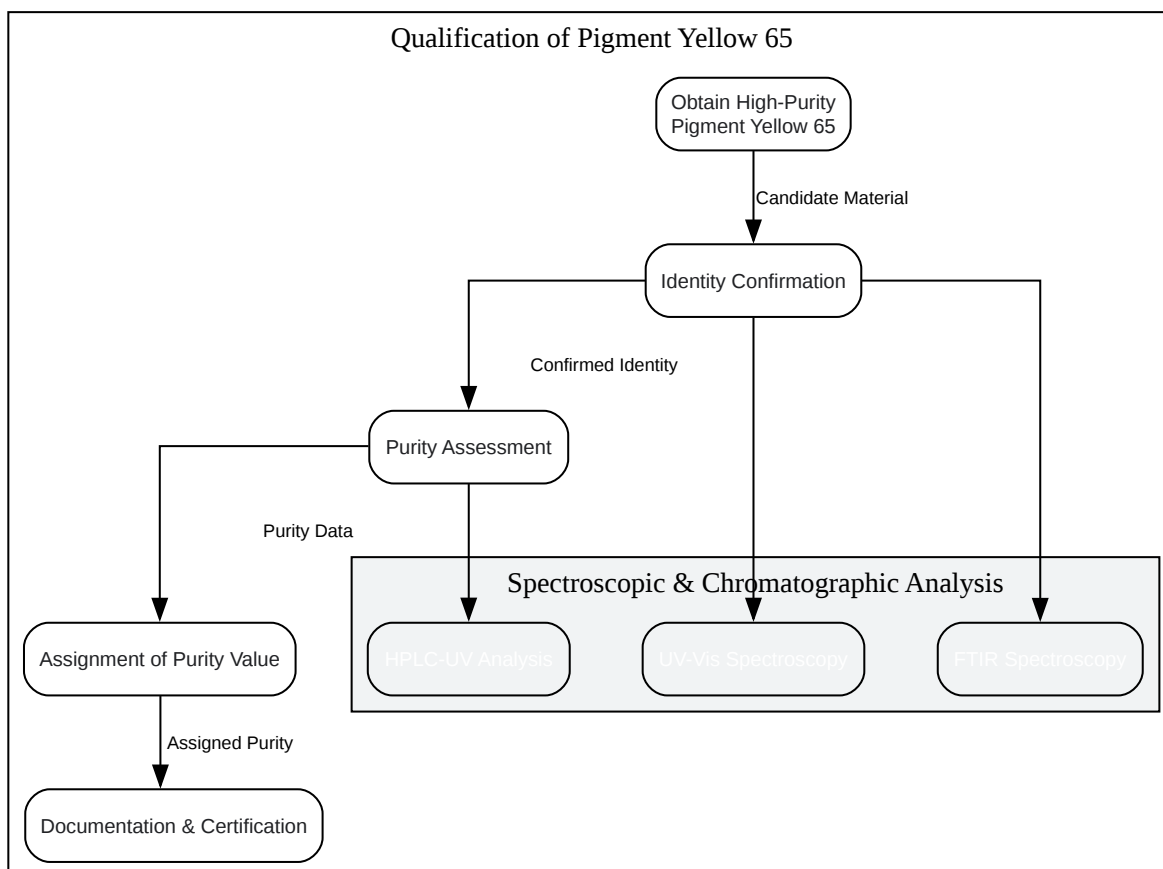
A thorough understanding of the physicochemical properties of Pigment Yellow 65 is the foundation for its use as a reference material. These properties inform the selection of analytical techniques, solvent systems, and storage conditions.

Property	Value	Source(s)
Chemical Name	2-[(4-Methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide	[2]
Synonyms	C.I. Pigment Yellow 65, Hansa Yellow RN, Fast Yellow RN	[3][4][5]
CAS Number	6528-34-3	[3]
Molecular Formula	C ₁₈ H ₁₈ N ₄ O ₆	[3]
Molecular Weight	386.36 g/mol	[3]
Appearance	Reddish-yellow powder	[2][6]
Melting Point	Approx. 239 °C	[6]
Solubility	Insoluble in water. Limited solubility in organic solvents like xylene.	[2][7]
Lightfastness	Good to Excellent	[6][8]
Chemical Stability	Good resistance to acids and alkalis.	[6][9]

Qualification of Pigment Yellow 65 as a Working Reference Standard

Before a batch of Pigment Yellow 65 can be used as a reference standard, it must undergo a rigorous qualification process to confirm its identity and determine its purity. The following protocols outline a best-practice approach to this qualification.

Workflow for Qualification



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Caption: Workflow for the qualification of Pigment Yellow 65 as a reference standard.

Protocol 1: Identity Confirmation via UV-Visible Spectroscopy

Principle: The UV-Visible spectrum of a compound is characteristic of its electronic structure. This method confirms the identity of the Pigment Yellow 65 candidate material by comparing its absorption spectrum to that of a previously authenticated sample or literature data.

Materials:

- Pigment Yellow 65 candidate material
- Dimethylformamide (DMF), spectroscopic grade
- Class A volumetric flasks and pipettes
- Calibrated UV-Vis spectrophotometer

Procedure:

- **Standard Solution Preparation:** Accurately weigh approximately 10 mg of the Pigment Yellow 65 candidate material and transfer it to a 100 mL volumetric flask.
- Dissolve the material in a small amount of DMF and then dilute to volume with DMF. Mix thoroughly. This is the stock solution.
- Pipette 5.00 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with DMF. Mix thoroughly. This is the working solution.
- **Spectrophotometric Analysis:**
 - Set the spectrophotometer to scan from 600 nm to 300 nm.
 - Use DMF as the blank to zero the instrument.
 - Record the UV-Vis spectrum of the working solution.
- **Data Analysis:**
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - Compare the obtained spectrum with a reference spectrum. The shape of the spectrum and the λ_{max} values should be consistent.

Protocol 2: Identity Confirmation via Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The resulting spectrum serves as a molecular "fingerprint" for identity confirmation.

Materials:

- Pigment Yellow 65 candidate material
- Potassium bromide (KBr), spectroscopic grade
- Mortar and pestle
- Hydraulic press for KBr pellet preparation
- Calibrated FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet):
 - Thoroughly dry the KBr powder to remove moisture.
 - Weigh approximately 1-2 mg of the Pigment Yellow 65 candidate material and 100-200 mg of KBr.
 - Grind the mixture in a mortar and pestle until a fine, homogenous powder is obtained.
 - Transfer the powder to the die of a hydraulic press and press under vacuum to form a transparent or semi-transparent pellet.
- FTIR Analysis:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the FTIR spectrum from 4000 cm^{-1} to 400 cm^{-1} .
- Data Analysis:

- Identify the wavenumbers of characteristic absorption bands (e.g., N-H stretch, C=O stretch, aromatic C-H bends, N=N stretch).
- Compare the obtained spectrum with a reference spectrum of Pigment Yellow 65. The positions and relative intensities of the absorption bands should match.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a UV detector, impurities can be detected and quantified relative to the main Pigment Yellow 65 peak. The purity is often determined by the area percent method.

Materials:

- Pigment Yellow 65 candidate material
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid, analytical grade
- Class A volumetric flasks and pipettes
- 0.45 μm syringe filters
- Calibrated HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 μm)

Chromatographic Conditions (Example):

- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: Wavelength of maximum absorbance determined in Protocol 1.
- Injection Volume: 10 µL

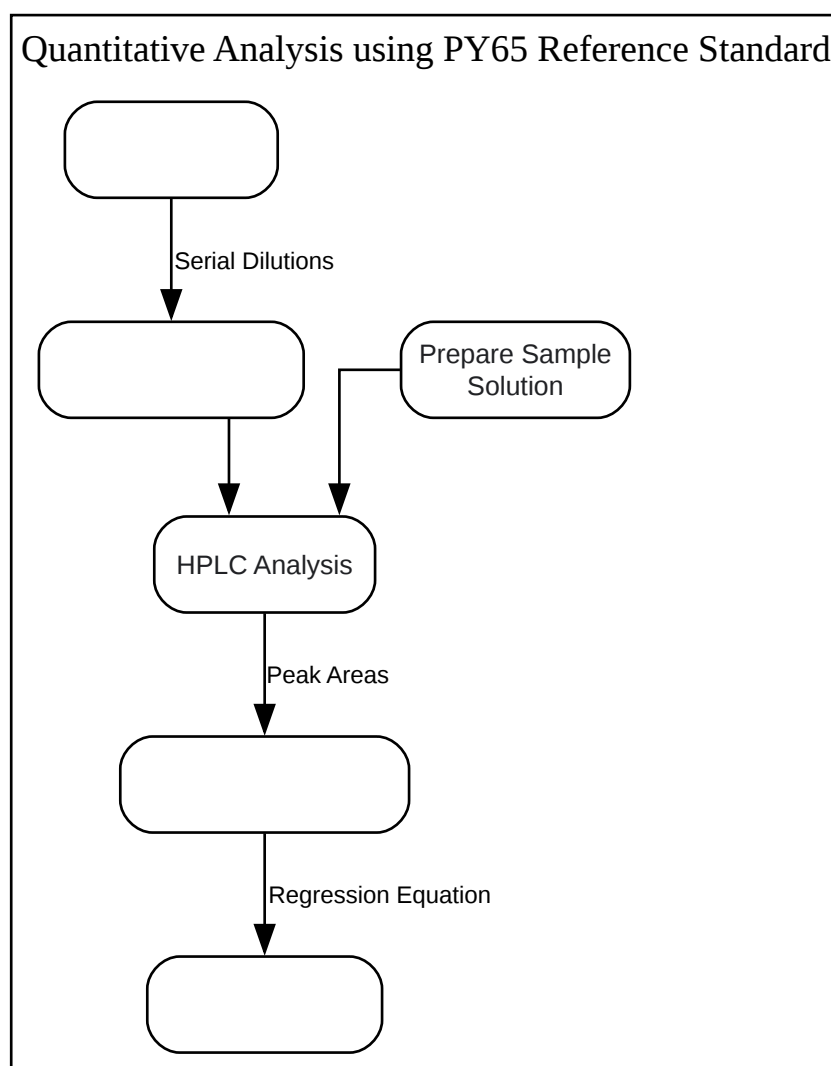
Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10 mg of the Pigment Yellow 65 candidate material into a 100 mL volumetric flask.
 - Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of ACN and water, or DMF if necessary, ensuring compatibility with the mobile phase). Sonicate if necessary to ensure complete dissolution.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- HPLC Analysis:
 - Inject the prepared sample onto the equilibrated HPLC system.
 - Record the chromatogram for a sufficient time to elute all potential impurities.
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity of Pigment Yellow 65 using the area percent method:
 - $\text{Purity (\%)} = (\text{Area of PY65 Peak} / \text{Total Area of All Peaks}) \times 100$
 - The assigned purity value should be the average of at least three independent determinations.

Application: Use of Qualified Pigment Yellow 65 in Quantitative Analysis

Once qualified, the Pigment Yellow 65 working standard can be used for various analytical purposes. The following is an example protocol for its use in the quantification of an analyte in a sample matrix by external standard calibration.

Workflow for Quantitative Analysis



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Caption: Workflow for quantitative analysis using a qualified Pigment Yellow 65 reference standard.

Protocol 4: Quantification of an Analyte by HPLC with External Standardization

Objective: To determine the concentration of an analyte (structurally similar to PY65) in a sample using a calibration curve prepared from the qualified Pigment Yellow 65 working standard.

Procedure:

- Preparation of Standard Stock Solution:
 - Accurately weigh an appropriate amount of the qualified Pigment Yellow 65 working standard (e.g., 25.0 mg).
 - Quantitatively transfer to a 50 mL volumetric flask.
 - Dissolve in and dilute to volume with the HPLC mobile phase diluent. This is the Stock Standard Solution. The concentration should be calculated using the assigned purity value (e.g., $\text{Concentration} = (\text{Weight} \times \text{Purity}) / \text{Volume}$).
- Preparation of Calibration Standards:
 - Perform serial dilutions of the Stock Standard Solution to prepare a series of at least five calibration standards spanning the expected concentration range of the analyte in the sample.
- Preparation of Sample Solution:
 - Extract or dissolve the sample in a suitable solvent to bring the analyte concentration within the range of the calibration curve.
 - Filter the sample solution through a 0.45 μm syringe filter.
- HPLC Analysis:
 - Inject the calibration standards and the sample solution(s) onto the HPLC system using the same chromatographic conditions as in Protocol 3 (or a method validated for the

specific analyte).

- Data Processing and Calculation:
 - Construct a calibration curve by plotting the peak area of Pigment Yellow 65 versus the known concentration for each calibration standard.
 - Perform a linear regression analysis on the calibration curve data to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2). The r^2 value should typically be ≥ 0.995 .
 - Determine the concentration of the analyte in the prepared sample solution by interpolating its peak area into the calibration curve equation.
 - Calculate the final concentration of the analyte in the original sample by accounting for all dilution factors.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The identity confirmation steps (UV-Vis and FTIR) provide orthogonal verification of the material's molecular structure. The HPLC purity method should be validated according to ICH guidelines (or equivalent) for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the purity assignment. The use of a well-defined and qualified reference standard is the cornerstone of a trustworthy analytical system, ensuring that results are accurate, reproducible, and defensible.

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